![molecular formula C18H20N4OS B6503985 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(pyridin-2-yl)methyl]acetamide CAS No. 1351644-05-7](/img/structure/B6503985.png)
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(pyridin-2-yl)methyl]acetamide
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Description
Benzothiazole derivatives are important heterocyclic compounds that have been studied for their potential biological activities . They have been synthesized for use in various applications, including as anti-tubercular compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, under amide coupling conditions, the synthesis can begin with substituted 2-amino-benzothiazole intermediates .Molecular Structure Analysis
Benzothiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of these compounds can be influenced by various substituents, which can affect their biological outcomes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives can vary depending on the specific synthetic pathway used. For example, a reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO can provide 2-unsubstituted benzothiazoles .Mechanism of Action
Target of Action
Mode of Action
The exact mode of action of F6225-0845 is currently unknown. Benzothiazole derivatives have been found to exhibit anti-tubercular activity . The compound likely interacts with its targets, leading to changes that inhibit the growth or function of the target organism or cells.
Biochemical Pathways
The specific biochemical pathways affected by F6225-0845 are not clearly defined in the available literature. Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the growth and survival of M. tuberculosis .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-7-8-13(2)17-16(12)21-18(24-17)22(3)11-15(23)20-10-14-6-4-5-9-19-14/h4-9H,10-11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGFOXDAALUCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide |
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